molecular formula C10H11FO2 B3030414 Ethyl 2-fluoro-6-methylbenzoate CAS No. 90259-30-6

Ethyl 2-fluoro-6-methylbenzoate

Cat. No.: B3030414
CAS No.: 90259-30-6
M. Wt: 182.19
InChI Key: CVCGEHIXXHWFDO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    Ethyl 2-fluoro-6-methylbenzoate is utilized in the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These derivatives exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds having IC50 values <10 nM. These findings highlight the significance of this compound in synthesizing derivatives with potential therapeutic applications (Deady et al., 2005).

  • Structural Analysis

    The compound has been used in the synthesis and structural determination of two structural analogs using synchrotron X-ray powder diffraction. This method is crucial for understanding the crystal structures and potential biological activities of the synthesized compounds (Gündoğdu et al., 2017).

Chemical Synthesis and Characterization

  • Methods for Preparation

    this compound is used in efficient methods for preparing other chemically significant compounds like 2-chloro-6-methylbenzoic acid. This highlights the versatility of this compound in synthetic organic chemistry (Daniewski et al., 2002).

  • Synthesis of Fluorinated Derivatives

    The compound is involved in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which have demonstrated significant cytotoxic properties in vitro, particularly against certain human breast cancer cell lines. This illustrates its role in creating potent antitumor agents (Hutchinson et al., 2001).

Biomedical Research

  • Radiotracer Synthesis: this compound contributes to the synthesis of novel radiotracers for positron emission tomography (PET), particularly in imaging tyrosine kinase in cancers. This underscores its importance in developing diagnostic tools in oncology (Wang et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2-fluoro-6-methylbenzoate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . For more detailed information, it may be helpful to directly search scientific databases or journals.

Properties

IUPAC Name

ethyl 2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGEHIXXHWFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673275
Record name Ethyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-30-6
Record name Ethyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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